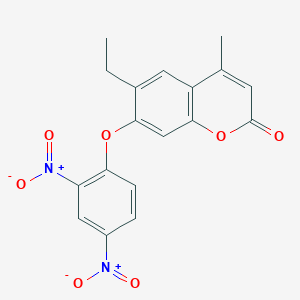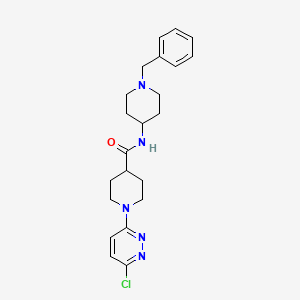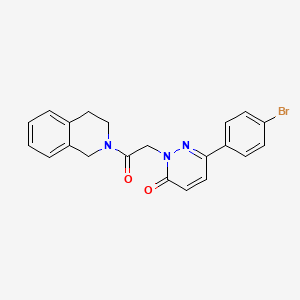
7-(2,4-dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-Dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of chromen-2-ones, which are derivatives of coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.
Final Assembly: The final step involves the coupling of the nitrated phenol derivative with the chromen-2-one core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl substituents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups in the 2,4-dinitrophenoxy moiety can be reduced to amino groups under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of new functional groups at the nitro-substituted positions.
Scientific Research Applications
7-(2,4-Dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting hydrogen sulfide (H₂S) due to its turn-on fluorescence properties.
Biology: Employed in studies involving thiol-containing biomolecules such as cysteine, glutathione, and homocysteine.
Industry: Utilized in the synthesis of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism by which 7-(2,4-dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one exerts its effects involves the selective interaction with sulfur-containing molecules. The compound undergoes thiolysis in the presence of hydrogen sulfide, leading to a significant increase in fluorescence intensity. This property makes it a valuable tool for detecting and quantifying hydrogen sulfide in various biological and environmental samples.
Comparison with Similar Compounds
Similar Compounds
7-(2,4-Dinitrophenoxy)-4-methyl-2H-chromen-2-one: Similar structure but lacks the ethyl substituent.
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.
O-(2,4-Dinitrophenyl)hydroxylamine: An inhibitor of D-amino acid oxidase.
Uniqueness
7-(2,4-Dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which enhances its fluorescence properties and selectivity for sulfur-containing molecules. This makes it particularly useful in applications where precise detection and quantification of hydrogen sulfide are required.
Properties
Molecular Formula |
C18H14N2O7 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-6-ethyl-4-methylchromen-2-one |
InChI |
InChI=1S/C18H14N2O7/c1-3-11-7-13-10(2)6-18(21)27-17(13)9-16(11)26-15-5-4-12(19(22)23)8-14(15)20(24)25/h4-9H,3H2,1-2H3 |
InChI Key |
UURFOCPQJDBFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one](/img/structure/B11148633.png)
![N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B11148645.png)


![5-[(2-chlorobenzyl)oxy]-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148670.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11148677.png)
![N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11148679.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11148680.png)
![methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11148681.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B11148688.png)

![Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11148699.png)
![N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11148700.png)
![N-(3,4-Dimethylphenyl)-2-{3-oxo-1-[(2E)-3-[4-(propan-2-YL)phenyl]prop-2-enoyl]-1,2,3,4-tetrahydroquinoxalin-2-YL}acetamide](/img/structure/B11148714.png)
